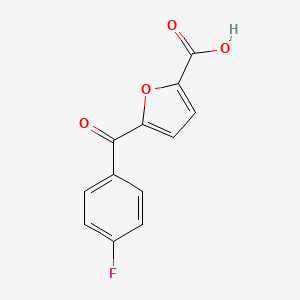
1-Benzyl-5-(1-methylpyrrolidin-2-yl)-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ベンジル-5-(1-メチルピロリジン-2-イル)-1,2,3,6-テトラヒドロピリジンは、複素環式化合物類に属する複雑な有機化合物です。これらの化合物は、窒素、酸素、硫黄などの炭素以外の原子を少なくとも1つ含む環状構造の存在を特徴としています。この特定の化合物は、ピロリジン環と融合したテトラヒドロピリジン環を特徴としており、さまざまな化学および製薬用途において重要な分子となっています。
準備方法
合成ルートと反応条件: 1-ベンジル-5-(1-メチルピロリジン-2-イル)-1,2,3,6-テトラヒドロピリジンの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つは、リチオ化中間体のアルキル化、続いて還元および転位プロセスが含まれます。
工業生産方法: この化合物の工業生産には、同様の合成ルートが使用される可能性がありますが、大規模生産用に最適化されています。これには、連続フローリアクターと自動システムを使用して、品質と収率の一貫性を確保することが含まれます。このプロセスには、触媒や特定の反応条件を使用して、合成の効率を高めることも含まれる場合があります。
化学反応の分析
反応の種類: 1-ベンジル-5-(1-メチルピロリジン-2-イル)-1,2,3,6-テトラヒドロピリジンは、さまざまな化学反応を起こします。これには以下が含まれます。
酸化: この反応には、酸素の添加または水素の除去が伴い、多くの場合、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用します。
還元: これには、水素の添加または酸素の除去が伴い、通常、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用します。
置換: この反応には、1つの原子または原子群を別の原子または原子群で置き換えることが伴い、多くの場合、ハロゲンやアルキル化剤などの試薬を使用します。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、三酸化クロム。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム。
置換: ハロゲン、アルキル化剤。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンやカルボン酸を生じることがありますが、還元はアルコールやアミンを生じることがあります。
科学的研究の応用
1-ベンジル-5-(1-メチルピロリジン-2-イル)-1,2,3,6-テトラヒドロピリジンは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合など、潜在的な生物活性について調査されています。
医学: 鎮痛作用や抗癌作用などの潜在的な治療効果について検討されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
作用機序
1-ベンジル-5-(1-メチルピロリジン-2-イル)-1,2,3,6-テトラヒドロピリジンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、受容体や酵素に結合することにより、それらの活性を調節する可能性があります。正確な経路と標的は、特定の用途と使用のコンテキストによって異なります。
類似化合物:
- 1-ベンジル-5-メチルピロリジン-3-イルメタンアミン
- 1-ベンジル-5-ブロモ-3-((1-メチルピロリジン-2-イル)メチル)-1H-インドール
比較: 類似の化合物と比較して、1-ベンジル-5-(1-メチルピロリジン-2-イル)-1,2,3,6-テトラヒドロピリジンは、その特定の環状構造と官能基のためにユニークです。
類似化合物との比較
- 1-Benzyl-5-methylpyrrolidin-3-ylmethanamine
- 1-Benzyl-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole
Comparison: Compared to similar compounds, 1-Benzyl-5-(1-methylpyrrolidin-2-yl)-1,2,3,6-tetrahydropyridine is unique due to its specific ring structure and functional groups
特性
分子式 |
C17H24N2 |
|---|---|
分子量 |
256.4 g/mol |
IUPAC名 |
1-benzyl-5-(1-methylpyrrolidin-2-yl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C17H24N2/c1-18-11-6-10-17(18)16-9-5-12-19(14-16)13-15-7-3-2-4-8-15/h2-4,7-9,17H,5-6,10-14H2,1H3 |
InChIキー |
BGINDFUNNUXUQT-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1C2=CCCN(C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





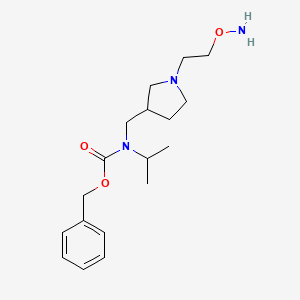
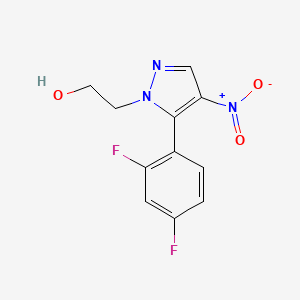
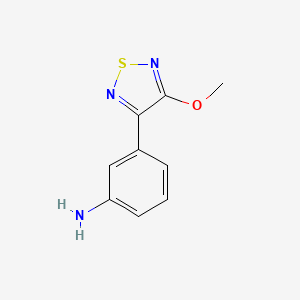

![1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B11795774.png)
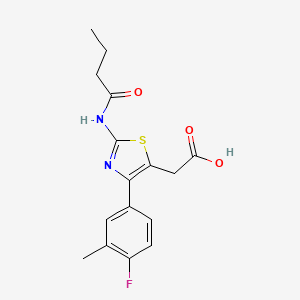

![2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B11795799.png)
